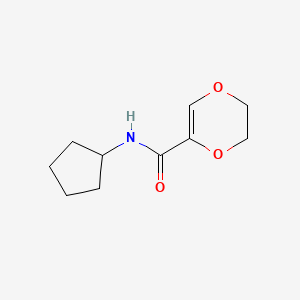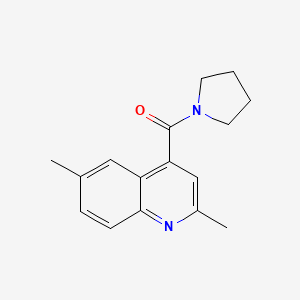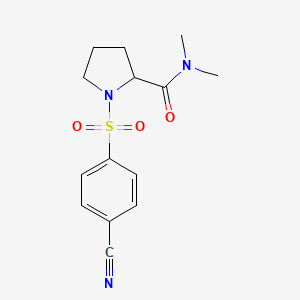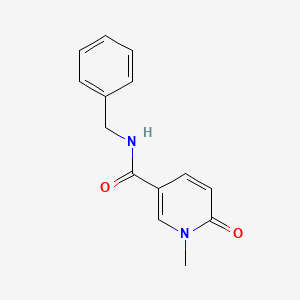
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylsulfanylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylsulfanylpropan-1-one, also known as DMI, is a chemical compound with potential applications in scientific research. It belongs to the class of isoquinolines, which are known for their diverse biological activities. DMI has been synthesized using various methods and has been studied for its biochemical and physiological effects.
作用機序
The mechanism of action of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylsulfanylpropan-1-one is not fully understood, but it is thought to involve the modulation of GPCR signaling and protein-protein interactions. 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylsulfanylpropan-1-one has been shown to act as a partial agonist or antagonist at various GPCRs, depending on the receptor subtype and the cellular context. 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylsulfanylpropan-1-one has also been shown to disrupt the interaction between PSD-95 and its binding partners, which may affect synaptic function and plasticity.
Biochemical and physiological effects:
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylsulfanylpropan-1-one has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cell proliferation, and the induction of apoptosis. 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylsulfanylpropan-1-one has been shown to increase dopamine and serotonin release in the brain, which may contribute to its potential therapeutic effects. 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylsulfanylpropan-1-one has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in several cancer cell lines.
実験室実験の利点と制限
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylsulfanylpropan-1-one has several advantages for use in lab experiments, including its high potency and selectivity for certain GPCRs and protein-protein interactions. 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylsulfanylpropan-1-one is also relatively easy to synthesize and can be modified to generate analogs with improved properties. However, 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylsulfanylpropan-1-one has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential therapeutic applications.
将来の方向性
There are several future directions for 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylsulfanylpropan-1-one research, including the development of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylsulfanylpropan-1-one analogs with improved potency, selectivity, and pharmacokinetic properties. 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylsulfanylpropan-1-one analogs could be used to investigate the role of specific GPCR subtypes and protein-protein interactions in various biological processes. 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylsulfanylpropan-1-one could also be used as a tool for studying the molecular mechanisms underlying neurological disorders and cancer. Further studies are needed to fully understand the mechanism of action of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylsulfanylpropan-1-one and its potential therapeutic applications.
In conclusion, 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylsulfanylpropan-1-one is a chemical compound with potential applications in scientific research. It can be synthesized using various methods and has been studied for its biochemical and physiological effects, mechanism of action, and potential therapeutic applications. 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylsulfanylpropan-1-one has several advantages for use in lab experiments but also has some limitations. Further studies are needed to fully understand the potential of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylsulfanylpropan-1-one as a tool for investigating GPCR signaling, protein-protein interactions, and various biological processes.
合成法
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylsulfanylpropan-1-one can be synthesized using different methods, including the Pictet-Spengler reaction, Mannich reaction, and reductive amination. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone to form an imine intermediate, which then undergoes cyclization to form the isoquinoline ring. The Mannich reaction involves the condensation of an amine, formaldehyde, and a ketone or aldehyde to form a β-amino carbonyl compound. Reductive amination involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent, such as sodium cyanoborohydride or sodium borohydride. The synthesis of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylsulfanylpropan-1-one using these methods has been reported in the literature.
科学的研究の応用
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylsulfanylpropan-1-one has been studied for its potential applications in scientific research, including its use as a ligand for G protein-coupled receptors (GPCRs) and as a tool for studying protein-protein interactions. GPCRs are a large family of membrane proteins that play key roles in cellular signaling and are important drug targets. 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylsulfanylpropan-1-one has been shown to bind to several GPCRs, including the dopamine D2 receptor and the serotonin 5-HT2A receptor. 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylsulfanylpropan-1-one has also been used as a tool for studying protein-protein interactions, particularly those involving the scaffolding protein PSD-95. PSD-95 is involved in the organization and function of neuronal synapses and has been implicated in various neurological disorders.
特性
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-16-9-7-13(15)14-8-6-11-4-2-3-5-12(11)10-14/h2-5H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGVPRRKWNKSAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(=O)N1CCC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylsulfanylpropan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thiophene-2-sulfonamide](/img/structure/B7466325.png)


![1-[(3-Methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466344.png)
![N-benzyl-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B7466348.png)

![1-[(4-Methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466362.png)


![3-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]benzonitrile](/img/structure/B7466389.png)
![1-[(Methylthio)acetyl]-2,3-dihydro-1H-indole](/img/structure/B7466391.png)
![[2-[(4-Methoxycarbonylphenyl)methylamino]-2-oxoethyl] 2-phenylquinoline-4-carboxylate](/img/structure/B7466395.png)
